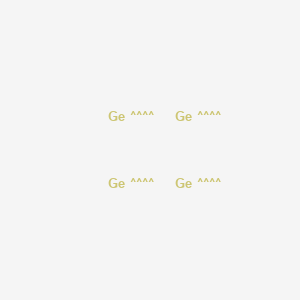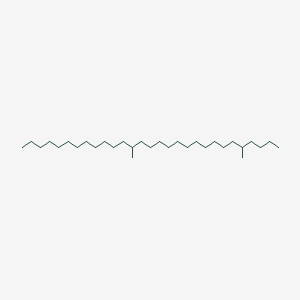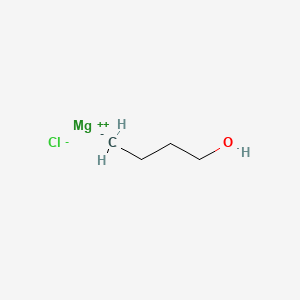
magnesium;butan-1-ol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;butan-1-ol;chloride is a compound that combines magnesium, butan-1-ol, and chloride. This compound is often used in organic synthesis, particularly in the formation of Grignard reagents, which are essential for various chemical reactions. The presence of magnesium and chloride ions in the compound makes it highly reactive and useful in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butan-1-ol;chloride typically involves the reaction of butan-1-ol with magnesium and a chloride source. One common method is the formation of a Grignard reagent, where butan-1-ol reacts with magnesium in the presence of an anhydrous ether solvent to form butylmagnesium chloride. The reaction is as follows:
CH3CH2CH2CH2OH+Mg+Cl2→CH3CH2CH2CH2MgCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is carried out in controlled environments to ensure the purity and yield of the product. The use of high-purity magnesium and chloride sources, along with anhydrous conditions, is crucial for the successful production of this compound.
化学反応の分析
Types of Reactions
Magnesium;butan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanone and other oxidation products.
Reduction: It can be reduced to form butane and other reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen chloride (HCl) and hydrogen bromide (HBr) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane, butanol.
Substitution: Butyl chloride, butyl bromide.
科学的研究の応用
Magnesium;butan-1-ol;chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of magnesium;butan-1-ol;chloride involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium atom in the compound donates electrons to form a carbon-magnesium bond, making the carbon atom highly reactive. This allows the compound to participate in nucleophilic addition and substitution reactions, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Butylmagnesium bromide: Similar to butylmagnesium chloride but uses bromine instead of chlorine.
Ethylmagnesium chloride: Uses ethyl group instead of butyl group.
Phenylmagnesium chloride: Uses phenyl group instead of butyl group.
Uniqueness
Magnesium;butan-1-ol;chloride is unique due to its specific reactivity and the ability to form stable Grignard reagents. The presence of the butyl group provides distinct reactivity compared to other alkyl groups, making it suitable for specific synthetic applications.
特性
CAS番号 |
113116-55-5 |
|---|---|
分子式 |
C4H9ClMgO |
分子量 |
132.87 g/mol |
IUPAC名 |
magnesium;butan-1-ol;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChIキー |
YCAZIHNLGSLFEJ-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCCO.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



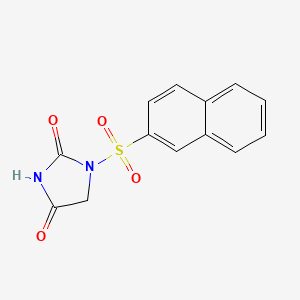
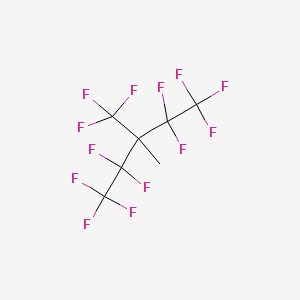
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
